molecular formula C7H6ClN5O B15260953 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine

Cat. No.: B15260953
M. Wt: 211.61 g/mol
InChI Key: BAJAVGMPIXVIDC-UHFFFAOYSA-N
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Description

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is a synthetic organic compound that belongs to the class of triazine derivatives. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution Reaction: The triazine ring is introduced through a nucleophilic substitution reaction, where a chlorine atom on the triazine ring is replaced by the oxazole derivative.

Industrial Production Methods

Industrial production methods may involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorine atom in the triazine ring can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, alcohols, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted triazines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-1,3,5-triazin-2-amine: A simpler triazine derivative with similar chemical properties.

    6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine: A derivative lacking the chlorine atom.

Uniqueness

4-Chloro-6-(3-methyl-1,2-oxazol-5-YL)-1,3,5-triazin-2-amine is unique due to the presence of both the oxazole and triazine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C7H6ClN5O

Molecular Weight

211.61 g/mol

IUPAC Name

4-chloro-6-(3-methyl-1,2-oxazol-5-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H6ClN5O/c1-3-2-4(14-13-3)5-10-6(8)12-7(9)11-5/h2H,1H3,(H2,9,10,11,12)

InChI Key

BAJAVGMPIXVIDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=NC(=NC(=N2)Cl)N

Origin of Product

United States

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